Resolvin E1 Versus Resolvin D1: Divergent Effects on Nociception and Edema in In Vivo Rat Models
In a controlled preclinical comparison, Resolvin E1 and Resolvin D1 exhibit distinct and non-overlapping efficacy profiles in rat models of inflammatory pain and edema. RvE1 (285 pmol, intraplantar pre-treatment) reduced nociception induced by all tested phlogogenic stimuli—carrageenan (CG), histamine (H), serotonin (5-HT), substance P (SP), and prostaglandin E2 (PGE2). In contrast, RvD1 (570 pmol) reduced nociception only to CG, H, and 5-HT, with no effect on SP- or PGE2-induced pain [1]. For edema, RvE1 reduced CG-induced swelling but increased edema in response to H and 5-HT, whereas RvD1 reduced edema induced by CG and 5-HT but increased SP-induced edema [1]. Post-treatment analysis further revealed that only RvE1 reduced nociception when administered 2h50min after the inflammatory stimulus (500 μg CG) [1].
| Evidence Dimension | Nociception reduction (analgesic efficacy) across multiple inflammatory stimuli |
|---|---|
| Target Compound Data | RvE1 (285 pmol): Reduced nociception for CG, H, 5-HT, SP, PGE2 (all stimuli); Post-treatment effective at 2h50min |
| Comparator Or Baseline | RvD1 (570 pmol): Reduced nociception for CG, H, 5-HT only; No effect on SP, PGE2; Post-treatment ineffective |
| Quantified Difference | RvE1 effective on 5/5 stimuli; RvD1 effective on 3/5 stimuli; RvE1 broader analgesic profile |
| Conditions | Rat hindpaw intraplantar injection model; plethysmometer (edema) and analgesimeter (nociception) measurements |
Why This Matters
Procurement decisions for inflammatory pain research must consider that RvE1 provides broader-spectrum analgesic efficacy across diverse pain pathways compared to RvD1, making substitution scientifically inappropriate for studies targeting SP- or PGE2-mediated nociception.
- [1] Fonseca FCS. Comparação farmacológica dos lípides resolutivos (resolvina E1, resolvina D1 e protectina DX) nos modelos experimentais de edema e nocicepção na pata de ratos. Master's Thesis. Universidade Federal de Minas Gerais; 2016. View Source
